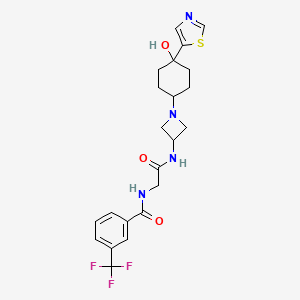
Kahweol stearate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Kahweol stearate is a diterpenoid ester found in coffee, specifically in the beans of Coffea arabica and Coffea canephora. It is known for its various biological activities, including anti-inflammatory, anticancer, and antiangiogenic properties . This compound is one of the several diterpene esters present in coffee, which also includes cafestol esters.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Kahweol stearate can be synthesized through esterification of kahweol with stearic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain pure this compound .
Industrial Production Methods: In an industrial setting, this compound is extracted from coffee beans using methods such as ultrasound-assisted extraction followed by high-performance liquid chromatography (HPLC). The extraction process involves the use of solvents like diethyl ether to isolate the diterpene esters from the coffee beans .
Análisis De Reacciones Químicas
Types of Reactions: Kahweol stearate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form kahweol quinone derivatives.
Reduction: Reduction of this compound can yield kahweol alcohol.
Substitution: Esterification reactions can lead to the formation of different kahweol esters by substituting the stearic acid with other fatty acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Esterification typically involves the use of acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Major Products:
Oxidation: Kahweol quinone derivatives.
Reduction: Kahweol alcohol.
Substitution: Various kahweol esters such as kahweol palmitate, kahweol oleate, and kahweol linoleate.
Aplicaciones Científicas De Investigación
Chemistry: Used as a model compound to study the behavior of diterpenoid esters in different chemical reactions.
Biology: Investigated for its anti-inflammatory and anticancer properties.
Medicine: Potential therapeutic agent for treating cancer, inflammation, and other diseases.
Industry: Used in the formulation of dietary supplements and functional foods due to its health benefits.
Mecanismo De Acción
Kahweol stearate exerts its effects through several molecular mechanisms:
Anticancer: Induces apoptosis in cancer cells by activating caspases and inhibiting the nuclear factor kappa B (NF-κB) pathway.
Antioxidant: Increases the levels of glutathione (GSH), a key antioxidant, thereby protecting cells from oxidative stress.
Comparación Con Compuestos Similares
Kahweol stearate is similar to other diterpenoid esters found in coffee, such as:
- Cafestol stearate
- Kahweol palmitate
- Kahweol oleate
- Kahweol linoleate
- Cafestol palmitate
- Cafestol oleate
- Cafestol linoleate
Uniqueness: this compound is unique due to its specific combination of biological activities, including its potent anti-inflammatory, anticancer, and antiangiogenic properties. While other diterpenoid esters like cafestol stearate also exhibit similar activities, this compound’s distinct molecular structure, particularly the presence of a conjugated double bond on the furan ring, contributes to its unique pharmacological profile .
Propiedades
IUPAC Name |
[(1S,4R,12R,13S,16S,17S)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl]methyl octadecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H60O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-35(39)42-29-38(40)28-37-25-21-32-31-23-26-41-33(31)22-24-36(32,2)34(37)20-19-30(38)27-37/h22-24,26,30,32,34,40H,3-21,25,27-29H2,1-2H3/t30-,32-,34+,36-,37-,38+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLTNJPOJIQNIFK-BXOACLHJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC1(CC23CCC4C5=C(C=CC4(C2CCC1C3)C)OC=C5)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@]1(C[C@@]23CC[C@H]4C5=C(C=C[C@@]4([C@H]2CC[C@H]1C3)C)OC=C5)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H60O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[[4-[1-(2-(18F)fluoranylethyl)-4-pyridin-4-ylpyrazol-3-yl]phenoxy]methyl]-3,5-dimethylpyridine](/img/structure/B608225.png)



![N-[(4-fluorophenyl)methyl]-N-(1H-1,2,4-triazol-5-ylmethyl)thiophene-2-sulfonamide](/img/structure/B608232.png)




